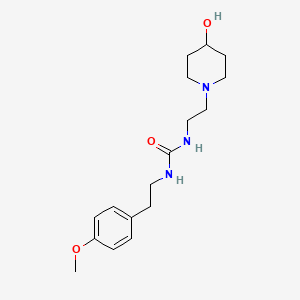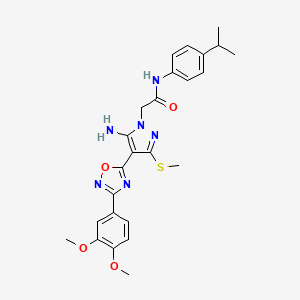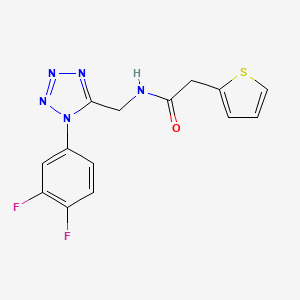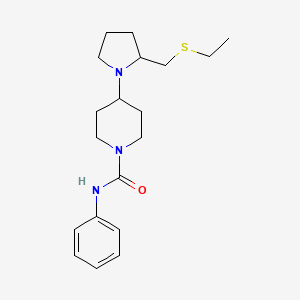
(E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide, otherwise known as quinolin-2-ylmethyl propenamide, is an organic compound that has been studied for its potential applications in the fields of chemistry and biotechnology. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects. Its potential therapeutic uses are further being explored in the laboratory.
Scientific Research Applications
Anticancer and Anti-inflammatory Properties
(E)-N-(2-furylmethyl)-3-(3-quinolinyl)-2-propenamide and its derivatives have been studied for their potential anticancer and anti-inflammatory activities. In particular, compounds synthesized by the reaction of quinolinyl and chloroquinolinyl acetophenones with substituted aromatic aldehydes, similar in structure to this compound, have shown significant results. Some derivatives exhibited high anticancer activity in MTT assays on RAW cell lines, and others demonstrated notable anti-inflammatory effects, significantly reducing rat paw oedema compared to other compounds in the series (Kotra, Ganapaty, & Adapa, 2010).
Thermodynamic Properties and Solubility
The thermodynamic properties and solubility of certain derivatives of this compound have been a subject of study. For example, the fusion temperature, temperature dependence of dissolution in various organic solvents, and the differential enthalpies and entropies of the solution for certain derivatives have been characterized. This research provides valuable insights into the interaction of these compounds in different solvents, which is crucial for understanding their behavior in various environments (Sobechko et al., 2017).
Chemical Synthesis and Characterization
Efficient synthesis methods using 'green' catalysts such as boric acid have been developed for N-benzyl- or N-(2-furylmethyl)cinnamamides, compounds structurally related to this compound. These methods highlight the potential for environmentally friendly production of these compounds, which could be beneficial for large-scale manufacturing and pharmaceutical applications. The cinnamamides synthesized were extensively characterized by IR, 1 H, and 13 C NMR spectroscopy (Barajas, Méndez, Kouznetsov, & Stashenko, 2008).
Adenosine Receptor Antagonism
Compounds structurally similar to this compound have been studied for their human A(3) adenosine receptor antagonism. The derivatives demonstrated nanomolar affinity and high selectivity, with certain (hetero)aroyl residues proving particularly beneficial for the affinity. These findings can contribute to the development of novel therapeutic agents targeting the adenosine receptor (Colotta et al., 2009).
properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-quinolin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(19-12-15-5-3-9-21-15)8-7-13-10-14-4-1-2-6-16(14)18-11-13/h1-11H,12H2,(H,19,20)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCACGGNHRQOPR-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2414914.png)
![3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2414916.png)
![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414917.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2414919.png)
![1-Prop-2-enoyl-N-[(4-sulfamoylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2414923.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2414924.png)
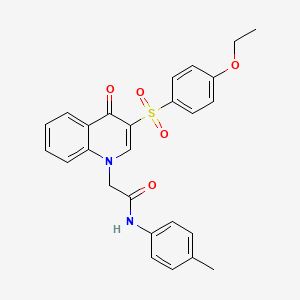
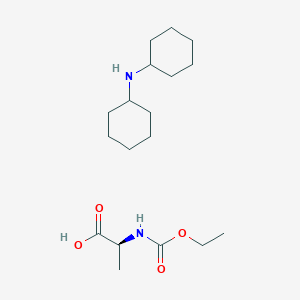
![1-(3,5-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2414929.png)
